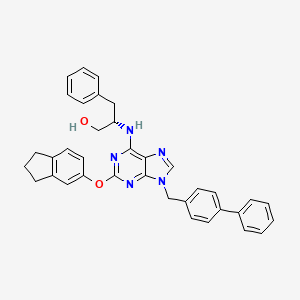

QS11

Übersicht

Beschreibung

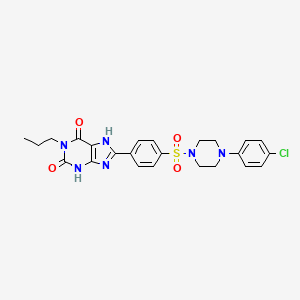

QS11 is a small molecule inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). It modulates ARF-GTP levels and synergizes with the Wnt/β-catenin signaling pathway to upregulate β-catenin nuclear translocation. This compound has shown potential in reducing the in vitro migration of metastatic human breast cancer cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

QS11 is synthesized through a multi-step process involving the formation of a purine core structure. The chemical name for this compound is (2S)-2-[2-(Indan-5-yloxy)-9-(1,1’-biphenyl-4-yl)methyl)-9H-purin-6-ylamino]-3-phenyl-propan-1-ol . The synthesis involves the following key steps:

- Formation of the purine core.

- Introduction of the indan-5-yloxy group.

- Attachment of the biphenyl-4-ylmethyl group.

- Final coupling with the phenyl-propan-1-ol moiety.

Industrial Production Methods

The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes ensuring high purity (≥98% by HPLC) and efficient reaction conditions to maximize yield .

Analyse Chemischer Reaktionen

Types of Reactions

QS11 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: this compound can undergo substitution reactions, particularly at the purine core and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

QS11 has a wide range of scientific research applications:

Chemistry: this compound is used as a tool compound to study the modulation of ARF-GTP levels and Wnt/β-catenin signaling.

Biology: It is used to investigate the role of ARFGAP1 in cellular processes and its impact on cell migration.

Medicine: This compound has potential therapeutic applications in cancer research, particularly in reducing the migration of metastatic breast cancer cells

Wirkmechanismus

QS11 exerts its effects by inhibiting ARFGAP1, which modulates ARF-GTP levels. This inhibition leads to the upregulation of β-catenin nuclear translocation through the Wnt/β-catenin signaling pathway. The molecular targets of this compound include ARFGAP1 and components of the Wnt/β-catenin signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

NAV-2729: Inhibits ARF-GEFs and has similar effects on ARF-GTP levels.

Tyrphostin 8: A potent GTPase inhibitor with effects on EGFR kinase.

Exo-1: Affects nutrient metabolism and has anti-inflammatory properties.

Uniqueness of QS11

This compound is unique in its ability to synergize with the Wnt/β-catenin signaling pathway, making it a valuable tool for studying this pathway and its role in cancer cell migration. Its specific inhibition of ARFGAP1 and modulation of ARF-GTP levels distinguish it from other similar compounds .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKZLKDGUQWMSX-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655225 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-88-5 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of QS11?

A1: this compound has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]

Q2: How does this compound's inhibition of ARFGAP1 impact cellular processes?

A2: By inhibiting ARFGAP1, this compound is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, this compound's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]

Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?

A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]

Q4: How does this compound's modulation of the Wnt/β-catenin pathway manifest in cellular responses?

A4: Studies have shown that this compound can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided text doesn't explicitly state the molecular formula and weight of this compound, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research excerpts do not offer specific spectroscopic data for this compound.

Q7: Have any studies explored the structure-activity relationship (SAR) of this compound?

A7: Yes, there have been studies specifically designed to investigate the SAR of this compound. [] These studies aim to understand how modifications to the chemical structure of this compound affect its activity, potency, and selectivity.

Q8: What in vitro models have been used to study the effects of this compound?

A8: this compound has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]

Q9: Has this compound demonstrated efficacy in any in vivo models?

A9: Yes, this compound has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []

Q10: What is known about the pharmacokinetic profile of this compound?

A10: Preclinical studies have provided insights into the pharmacokinetic properties of this compound. One study reported that this compound reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []

Q11: Has this compound been investigated for any therapeutic applications beyond those mentioned?

A11: While most research on this compound has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B610305.png)

![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)